molecular formula C22H28N2O4 B13910245 methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B13910245
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-KFFVICKMSA-N
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Description

Methyl (Z)-2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Key reactions include:

Industrial Production Methods

advancements in flow microreactor technology may offer more efficient and sustainable production routes .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the spirocyclic core.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Methyl (Z)-2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has several scientific research applications:

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its complex structure may inspire the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism by which methyl (Z)-2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors involved in various biochemical pathways. The spirocyclic structure may enable specific interactions with these targets, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    Atisine: Another spirocyclic compound with a similar core structure.

    Denudatine: Shares structural similarities and potential bioactivity.

    Arcutane: Known for its complex spirocyclic framework.

Uniqueness

Methyl (Z)-2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate stands out due to its specific functional groups and the potential for diverse chemical reactions. Its unique structure offers opportunities for novel applications in various scientific fields.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15+,19+,22-/m1/s1

InChI Key

DAXYUDFNWXHGBE-KFFVICKMSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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